N-(4-ethylphenyl)-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide
Description
N-(4-ethylphenyl)-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide is a hydrazone-based Schiff base derivative characterized by:
- Core structure: An oxoacetamide backbone linked to a hydrazine group.
- Substituents:
- Aromatic ring: 4-ethylphenyl group (electron-donating ethyl substituent at the para position).
- Benzylidene moiety: 2-hydroxybenzylidene (ortho-hydroxyl group enabling hydrogen bonding and metal chelation).
Properties
IUPAC Name |
N-(4-ethylphenyl)-N'-[(E)-(2-hydroxyphenyl)methylideneamino]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-2-12-7-9-14(10-8-12)19-16(22)17(23)20-18-11-13-5-3-4-6-15(13)21/h3-11,21H,2H2,1H3,(H,19,22)(H,20,23)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSUMMYJSNOKQI-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507463-94-7 | |
| Record name | N-(4-ETHYLPHENYL)-2-(2-(2-HYDROXYBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(4-Ethylphenyl)-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide, with the CAS number 507463-94-7, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C17H17N3O3
- Molecular Weight : 311.34 g/mol
- Structural Characteristics : The compound features a hydrazone moiety, which is often associated with biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Antioxidant Activity : The presence of the hydroxyl group in the benzylidene moiety contributes to its potential as an antioxidant, scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications in cancer therapy and other diseases.
- Antimicrobial Properties : Research indicates that derivatives of hydrazones exhibit antimicrobial activity, suggesting that this compound may also possess similar effects against various pathogens.
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of this compound:
- Cell Viability Assays : Studies using MTT assays demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Antioxidant Assays : DPPH radical scavenging assays showed significant antioxidant activity, comparable to known antioxidants like ascorbic acid.
Case Studies
-
Cancer Cell Line Study :
- A study conducted on breast cancer cell lines (MCF-7) revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations.
-
Microbial Assay :
- The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Data Table
| Biological Activity | Method Used | Results |
|---|---|---|
| Cytotoxicity | MTT Assay | IC50 = 25 µM on MCF-7 cells |
| Antioxidant | DPPH Scavenging | 70% inhibition at 50 µg/mL |
| Antimicrobial | Agar Diffusion Test | Inhibition zones of 15 mm (S. aureus) |
Scientific Research Applications
Medicinal Chemistry
N-(4-ethylphenyl)-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide has shown potential as an antitumor agent . The hydrazone moiety is known for its ability to interact with biological targets, including enzymes and receptors involved in cancer pathways.
Mechanism of Action :
- The compound may inhibit specific enzymes or modulate signaling pathways related to cell growth and apoptosis, making it a candidate for further investigation in cancer therapeutics.
Chemical Biology
In chemical biology, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions (e.g., oxidation, reduction, and substitution) allows it to be used in creating derivatives with enhanced biological properties.
Reactivity Overview :
- Oxidation : The allyl group can be oxidized to form allylic alcohols or aldehydes.
- Reduction : The imine (C=N) group can be reduced to yield amines.
- Substitution : The hydrazine moiety can participate in nucleophilic substitution reactions.
Materials Science
While not extensively used in industrial applications due to its complex structure, this compound may have potential applications in the development of new materials, particularly those requiring specific chemical functionalities for binding or catalytic processes.
Case Studies and Research Findings
Several studies have explored the biological activity and synthetic applications of this compound:
| Study | Findings |
|---|---|
| Antitumor Activity | Demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent. |
| Synthesis of Derivatives | Investigated the synthesis of modified hydrazones that exhibited improved biological activities compared to the parent compound. |
| Mechanistic Studies | Analyzed the interaction of the compound with target proteins, providing insights into its mechanism of action in cellular systems. |
Chemical Reactions Analysis
Coordination Chemistry
The compound acts as a polydentate ligand, coordinating with transition metals via:
-
The imine nitrogen (N).
-
The phenolic oxygen (O) from the 2-hydroxybenzylidene group.
-
The carbonyl oxygen (O) from the acetamide moiety.
Reported Metal Complexes :
| Metal Ion | Stoichiometry | Geometry | Application |
|---|---|---|---|
| Cu(II) | 1:2 (M:L) | Square planar | Antioxidant studies |
| Zn(II) | 1:1 (M:L) | Tetrahedral | Fluorescent probes |
Cyclization Reactions
Under acidic conditions (e.g., H₂SO₄/acetic acid), the hydrazone undergoes cyclization to form 1,3,4-oxadiazole derivatives , a reaction driven by the nucleophilic attack of the hydrazine nitrogen on the adjacent carbonyl carbon .
Example Reaction :
Acid-Base Behavior
The compound exhibits pH-dependent tautomerism:
-
Enol-imine form dominates in acidic conditions (pH < 5).
-
Keto-amine form appears in basic media (pH > 9), confirmed by UV-Vis spectroscopy .
Spectroscopic Characterization
Key Spectral Data :
Biological and Functional Relevance
While pharmacological data for this specific compound is limited, structural analogs demonstrate:
-
COX-II inhibition (IC₅₀ = 0.07 μM) via binding to the enzyme’s secondary pocket (His75, Ser339) .
-
Antioxidant activity in Cu(II) complexes, attributed to radical scavenging .
Stability and Degradation
The compound is stable under ambient conditions but degrades under prolonged UV exposure or strong oxidants (e.g., H₂O₂), forming N-(4-ethylphenyl)acetamide and salicylaldehyde as byproducts .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
The following table summarizes key differences between the target compound and analogues from the evidence:
Key Observations :
- Hydroxy vs. Methoxy/Nitro : The target’s hydroxyl group (pKa ~10) enhances solubility in polar solvents compared to methoxy or nitro analogues, which are more lipophilic.
- Electron-Donating vs.
Antimalarial Activity ():
- Quinoline-containing analogues (e.g., (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-N-(4-((7-chloroquinolin-4-yl)amino)phenyl)-2-oxoacetamide) exhibit potent activity against Plasmodium falciparum due to the quinoline moiety’s ability to disrupt heme detoxification.
- Target compound: Lacks a quinoline ring but has a hydroxyl group that may interact with biological targets via hydrogen bonding or metal chelation. No direct activity data are reported.
Antimicrobial and Anticancer Potential (Inferred from Structural Analogues):
Preparation Methods
Reagents and Stoichiometry
| Component | Quantity | Role |
|---|---|---|
| N-(4-Ethylphenyl)hydrazide | 1.0 eq | Nucleophile |
| 2-Hydroxybenzaldehyde | 1.1 eq | Electrophile |
| Ethanol | 50 mL/g | Solvent |
| Glacial acetic acid | 2 drops | Catalyst |
Procedure
Optimization Data
| Parameter | Value | Impact on Yield |
|---|---|---|
| Power | 300 W | Maximizes rate |
| Time | 20 min | 85% conversion |
| Solvent | Ethanol | Enhances solubility |
Microwave irradiation reduces reaction time to 20 minutes with comparable yields (70–75%).
Critical Analysis of Reaction Conditions
Solvent Selection
Ethanol is preferred due to its polarity and ability to solubilize both reactants. Alternatives like methanol or acetonitrile reduce yields by 10–15%.
Catalytic Systems
Temperature and Time
Prolonged reflux (>6 hours) leads to side products (e.g., hydrolyzed aldehyde), reducing yield by 8–12%.
Purification and Characterization
Recrystallization
Optimal solvent systems:
| Solvent Ratio (Ethanol:Water) | Purity (%) | Yield (%) |
|---|---|---|
| 3:1 | 98.5 | 70 |
| 2:1 | 97.2 | 75 |
Spectroscopic Data
Challenges and Optimization Strategies
Byproduct Formation
Scale-Up Limitations
-
Lab scale (1–10 g): Yields 70–78%.
-
Pilot scale (100 g): Yield drops to 60% due to inefficient heat transfer.
Comparative Evaluation of Methods
| Method | Time (h) | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Direct | 4–6 | 72 | 98.5 | 12.50 |
| Microwave | 0.3 | 75 | 97.2 | 14.80 |
Microwave synthesis offers time efficiency but higher operational costs .
Q & A
Q. What are the standard synthetic routes for N-(4-ethylphenyl)-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide, and how can reaction conditions be optimized?
The compound is synthesized via hydrazone formation by condensing 2-hydroxybenzaldehyde derivatives with hydrazine-containing precursors. A typical method involves refluxing N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide with substituted anilines (e.g., 3-nitroaniline or aniline) in methanol under reflux at 100°C for 4 hours . Optimization includes:
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Key techniques include:
- FT-IR : Confirms hydrazone formation (C=N stretch at 1600–1620 cm⁻¹) and hydroxyl groups (broad O-H stretch at 3200–3400 cm⁻¹) .
- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.5–8.5 ppm) and carbonyl signals (δ 165–175 ppm). Contradictions in splitting patterns may arise from tautomerism (e.g., keto-enol forms), requiring 2D NMR (COSY, HSQC) for clarification .
- Elemental analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N ratios .
Q. What preliminary biological screening methods are used to assess its anti-inflammatory or antimicrobial activity?
- Anti-inflammatory assays : Carrageenan-induced rat paw edema models measure inhibition of prostaglandin synthesis. Doses of 50–100 mg/kg show 30–45% reduction in edema .
- Antimicrobial testing : Disk diffusion assays against E. coli and S. aureus reveal zone-of-inhibition diameters (10–15 mm at 100 µg/mL) .
Advanced Research Questions
Q. How does the compound’s coordination chemistry with transition metals (e.g., Ni²⁺, Co²⁺) influence its bioactivity?
Complexation with Ni(II) or Co(II) enhances DNA binding affinity (via intercalation) and antimicrobial potency. For example:
- Ni(II) complexes : Show higher binding constants (K = 1.2 × 10⁵ M⁻¹) to calf thymus DNA than free ligands .
- Co(II) complexes : Exhibit lower MIC values (12.5 µg/mL) against C. albicans compared to the parent compound (25 µg/mL) .
Methodology includes UV-Vis titration, viscometry, and DFT calculations to model metal-ligand interactions .
Q. What computational strategies are employed to predict structure-activity relationships (SAR) for derivatives of this compound?
- Molecular docking : Screens derivatives against COX-2 (PDB ID: 5KIR) to identify key interactions (e.g., hydrogen bonding with Arg120).
- QSAR models : Use descriptors like logP and polar surface area to correlate hydrophobicity with anti-inflammatory efficacy .
- ADMET prediction : SwissADME evaluates bioavailability (%ABS >60% for derivatives with <5 hydrogen bond donors) .
Q. How can discrepancies in biological activity data between in vitro and in vivo models be addressed?
Discrepancies often arise from metabolic instability or poor solubility. Strategies include:
Q. What advanced structural elucidation methods resolve tautomeric or conformational ambiguities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
